N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide
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Overview
Description
N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzamide group attached to the pyrazole ring, which is further substituted with phenyl groups at positions 3 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide typically involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization. One common method involves the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst such as elemental sulfur or sodium persulfate . The resulting pyrazole intermediate is then reacted with benzoyl chloride to form the final benzamide product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzamide moiety.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs with anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB): An antipsychotic agent with a similar pyrazole-benzamide structure.
Celecoxib: A COX-2 inhibitor with a pyrazole core, used as an anti-inflammatory drug.
Phenylbutazone: An anti-inflammatory drug with a pyrazole structure.
Uniqueness: N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both phenyl and benzamide groups. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a scaffold for drug development further highlight its uniqueness compared to other similar compounds .
Properties
Molecular Formula |
C22H17N3O |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(3,5-diphenyl-1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C22H17N3O/c26-22(18-14-8-3-9-15-18)23-21-19(16-10-4-1-5-11-16)24-25-20(21)17-12-6-2-7-13-17/h1-15H,(H,23,26)(H,24,25) |
InChI Key |
KHNYHAZIRXVRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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